REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[N+:9]([C:12]([C:16]([Cl:20])=[C:17]([Cl:19])[Cl:18])=[C:13](Cl)[Cl:14])([O-:11])=[O:10].CO>CCOCC>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:13]([Cl:14])=[C:12]([N+:9]([O-:11])=[O:10])[C:16]([Cl:20])=[C:17]([Cl:18])[Cl:19])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
4.72 g
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Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C(=C(Cl)Cl)C(=C(Cl)Cl)Cl
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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CO
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Type
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CUSTOM
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Details
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the mixture is stirred for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The ether is then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crystal slurry which is formed
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Type
|
FILTRATION
|
Details
|
is filtered off
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Type
|
WASH
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Details
|
washed with cold MeOH (2×10 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried under reduced pressure, yield 9.9 g (75%), Rf=0.72 (Et2O: petroleum ether=1:3), m.p. 110-111° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |